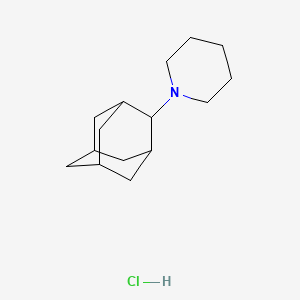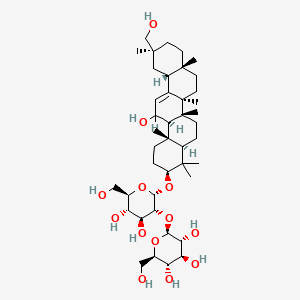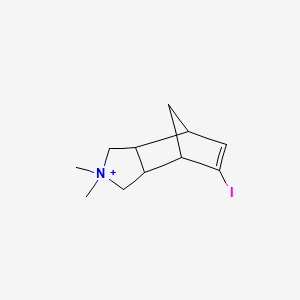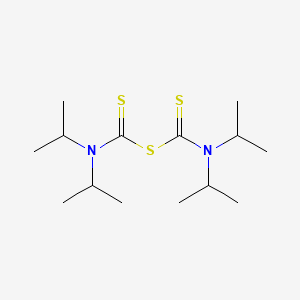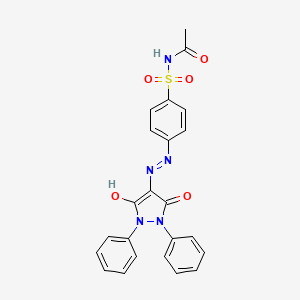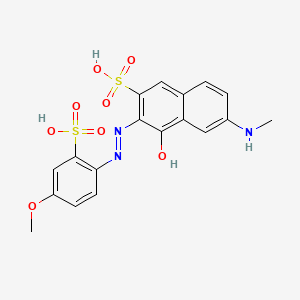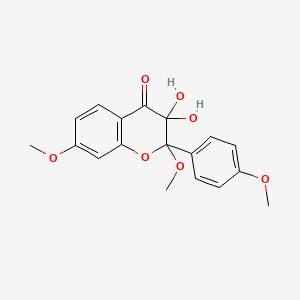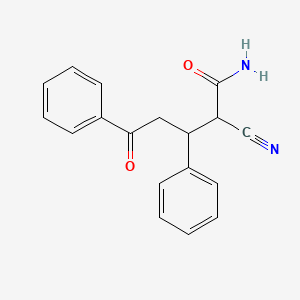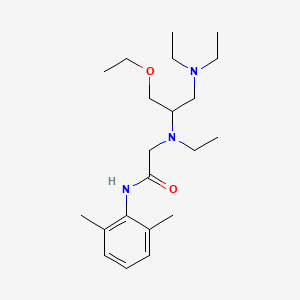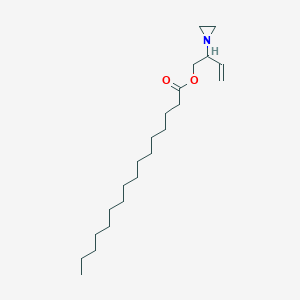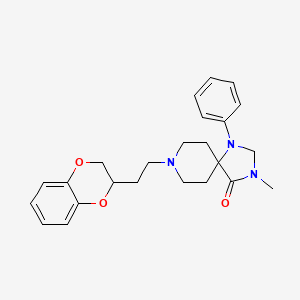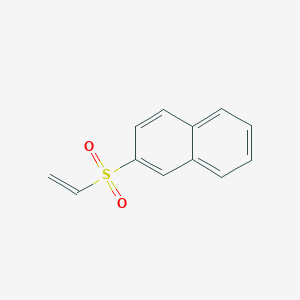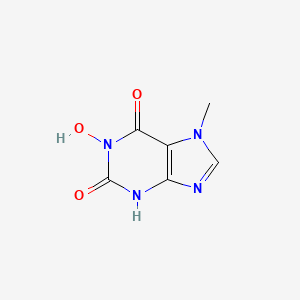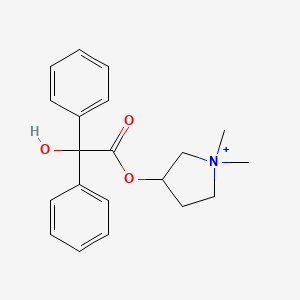
Benzopyrronium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzopyrronium is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a benzene ring fused with a pyrazole ring. This compound has garnered significant interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzopyrronium can be synthesized through several methods. One common approach involves the cyclization of hydrazones with carbonyl compounds under acidic or basic conditions. Another method includes the use of transition-metal catalysts to facilitate the formation of the pyrazole ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the preparation of intermediate compounds followed by cyclization. The use of continuous flow reactors and automated systems has improved the efficiency and scalability of its production. Industrial methods also focus on optimizing yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Benzopyrronium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents such as sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups on the benzene or pyrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nitrating agents; reactions often require catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in synthetic applications or as intermediates in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
Benzopyrronium has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: this compound derivatives have shown potential as bioactive compounds with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of benzopyrronium involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, this compound derivatives have been found to inhibit acetylcholine receptors, which play a role in neurotransmission. This inhibition can result in various physiological effects, making it useful in treating conditions like hyperhidrosis and chronic obstructive pulmonary disease (COPD).
Comparación Con Compuestos Similares
Pyridine: A six-membered ring with one nitrogen atom, commonly used as a solvent and reagent in organic synthesis.
Pyrrole: A five-membered ring with two nitrogen atoms, known for its role in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
765836-13-3 |
|---|---|
Fórmula molecular |
C20H24NO3+ |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C20H24NO3/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,13-15H2,1-2H3/q+1 |
Clave InChI |
DKSDLGLRESJFOT-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


